
1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-nitropyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-nitropyridin-2(1H)-one, also known as 1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-nitropyridin-2(1H)-one, is a useful research compound. Its molecular formula is C10H12N2O7 and its molecular weight is 272.213. The purity is usually 95%.
BenchChem offers high-quality 1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-nitropyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-nitropyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Studies
- A study focused on the synthesis of compounds with similar structural features, including the synthesis of two arsenic-containing cyclic ethers. These serve as model compounds for new groups of unidentified arsenolipids observed in unicellular algae and sediments (Guttenberger et al., 2016).
- Research on the synthesis and crystal structure of a compound closely related structurally, highlighting its potential applications in anti-tumor and anti-viral drugs. This involves characterization by NMR spectra and X-ray single-crystal diffraction (Li, Xiao, & Yang, 2014).
Antioxidant Properties
- Investigation into molecular combinations of antioxidants, such as ascorbic acid and alpha-tocopherol analogues, which include structurally similar compounds. These have shown potential as radical scavengers and inhibitors of malondialdehyde production, indicating potent antioxidant effects (Manfredini et al., 2000).
Nucleoside Analogue and Anticancer Research
- The creation of nucleoside analogues involving structurally similar compounds, with applications in medicinal chemistry, particularly in anticancer drug development. This includes understanding the conformation of the furanose ring and its interactions (Sun, Lo, & McLaughlin, 2006).
Solubility Studies
- Studies on the solubilities of related compounds in different solvents. This research is significant for pharmaceutical applications, particularly in understanding the solubility behavior of drugs in various solvents (Zhang et al., 2012).
Spin-Labelling and Fluorescent Probes
- Development of spin-labelling reagents and fluorescent probes using related compounds. This research is essential for applications in biochemistry and molecular biology, especially for tracking and analyzing biochemical processes (Alcock et al., 1977).
Mechanism of Action
Target of Action
The primary target of 1-(b-D-Ribofuranosyl)-5-nitropyridine-2-one, also known as Taribavirin, is the viral RNA polymerase and inosine monophosphate (IMP) dehydrogenase . These enzymes play a crucial role in the replication of viral RNA and the synthesis of guanosine triphosphate (GTP), respectively .
Mode of Action
Taribavirin is a prodrug that is metabolized by the liver into its active metabolite, ribavirin . Ribavirin triphosphate (RTP), the phosphorylated form of ribavirin, acts as a potent competitive inhibitor of IMP dehydrogenase and viral RNA polymerase . It also inhibits messenger RNA (mRNA) guanylyltransferase, which stops the capping of mRNA . This results in a marked reduction of intracellular GTP pools and inhibition of viral RNA and protein synthesis . Ribavirin is also incorporated into the viral genome, causing lethal mutagenesis and a subsequent decrease in specific viral infectivity .
Biochemical Pathways
The action of Taribavirin affects the GMP biosynthesis pathway . By inhibiting IMP dehydrogenase, it prevents the conversion of IMP to xanthosine 5’-phosphate, a crucial step in the synthesis of GTP . This results in a decrease in the intracellular GTP pool, which is essential for viral RNA and protein synthesis .
Pharmacokinetics
Taribavirin is metabolized by the liver into its active metabolite, ribavirin . This pathway reduces exposure to red blood cells (RBCs) and increases exposure to the liver, the site of Hepatitis C Virus (HCV) replication
Result of Action
The result of Taribavirin’s action is a marked reduction in viral RNA and protein synthesis, leading to a decrease in specific viral infectivity . This is due to the incorporation of ribavirin into the viral genome, causing lethal mutagenesis .
Action Environment
The action, efficacy, and stability of Taribavirin can be influenced by various environmental factors. It’s important to note that the metabolism of Taribavirin by the liver into its active metabolite, ribavirin, suggests that liver function could potentially impact the drug’s efficacy .
properties
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O7/c13-4-6-8(15)9(16)10(19-6)11-3-5(12(17)18)1-2-7(11)14/h1-3,6,8-10,13,15-16H,4H2/t6-,8-,9-,10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGNUHMLOMOYQL-PEBGCTIMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1[N+](=O)[O-])C2C(C(C(O2)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=O)N(C=C1[N+](=O)[O-])[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735512 |
Source


|
| Record name | 5-Nitro-1-beta-D-ribofuranosylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-nitropyridin-2(1H)-one | |
CAS RN |
59892-36-3 |
Source


|
| Record name | 5-Nitro-1-beta-D-ribofuranosylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

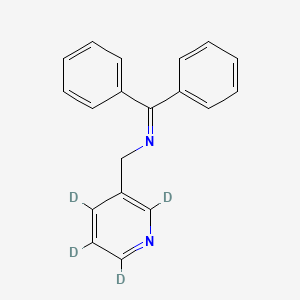

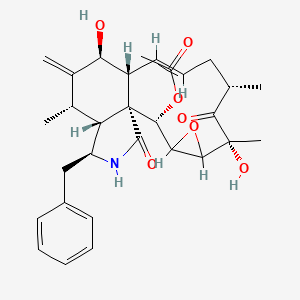
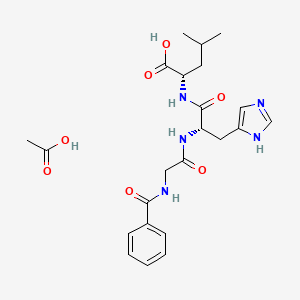

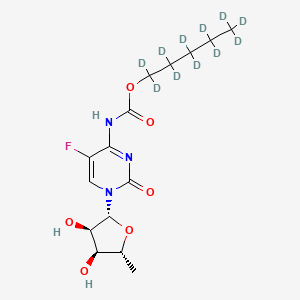

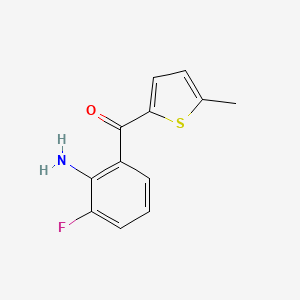


![N-(t-Boc)-N-ethyl-3-(2-methyl-[1,3]dioxolan-2-yl)propylamine](/img/structure/B562051.png)
![N-Ethyl-(3-(2-methyl-[1,3]dioxolan-2-YL)propyl)-amine](/img/structure/B562052.png)